molecular formula C11H18N2O2 B13307070 3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid

3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid

Katalognummer: B13307070
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: OOUBCFAZGYWQNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the derivatives used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Tert-butyl-1H-pyrazole-5-carboxylic acid
  • 3-Propyl-1H-pyrazole-5-carboxylic acid
  • 3-Amino-5-tert-butylpyrazole

Uniqueness

3-Tert-butyl-1-propyl-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of tert-butyl and propyl groups. This structural feature imparts distinct chemical properties, such as increased steric hindrance and hydrophobicity, which can influence its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

5-tert-butyl-2-propylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H18N2O2/c1-5-6-13-8(10(14)15)7-9(12-13)11(2,3)4/h7H,5-6H2,1-4H3,(H,14,15)

InChI-Schlüssel

OOUBCFAZGYWQNM-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=CC(=N1)C(C)(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.